1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
Overview
Description
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of an iodophenyl group attached to a morpholino-dihydropyridinone core
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with morpholine and a suitable dihydropyridinone precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to produce the compound in bulk quantities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Iodophenyl)-3-morpholino-2-pyridinone: Similar structure but different core heterocycle.
1-(4-Iodophenyl)-3-piperidin-2-one: Contains a piperidinone core instead of a morpholino-dihydropyridinone core.
1-(4-Iodophenyl)-3-morpholino-5,6-dihydro-4H-pyran-2-one: Contains a dihydropyranone core instead of a dihydropyridinone core.
Biological Activity
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with CAS number 473927-69-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C15H17IN2O2. It has a molecular weight of approximately 384.22 g/mol and a purity of 95% . The compound features a dihydropyridine core substituted with a morpholine group and an iodophenyl moiety, which may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been observed to induce apoptosis in cancer cell lines, particularly HepG2 cells (a liver cancer cell line). The mechanism involves:
- Cell Cycle Arrest : Treatment with the compound results in significant S-phase arrest of the cell cycle. Flow cytometry analysis indicates that the percentage of HepG2 cells in the S phase increases with higher concentrations of the compound .
- Mitochondrial Dysfunction : The compound induces changes in mitochondrial membrane potential, leading to apoptosis. This was assessed using JC-1 staining, with results showing a dose-dependent increase in apoptotic cells .
- Caspase Activation : The activation of caspase-3 was noted, indicating that the compound triggers apoptosis through a mitochondrial-dependent pathway. Western blot analysis revealed upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 .
Structure-Activity Relationship (SAR)
The structural modifications on the dihydropyridine scaffold significantly influence biological activity. For example:
- Iodine Substitution : The presence of iodine at the para position of the phenyl ring enhances binding affinity to target proteins involved in cancer progression.
- Morpholine Group : This group may facilitate better solubility and bioavailability, contributing to enhanced pharmacological effects.
A comparative analysis with similar compounds indicates that modifications can lead to improved potency against various cancer cell lines .
Case Studies
Several studies have investigated the biological effects of related compounds:
- IMB-1406 : A study reported that IMB-1406, structurally related to this compound, exhibited IC50 values between 6.92–8.99 μM against multiple cancer lines. The mechanism involved mitochondrial dysfunction and cell cycle arrest similar to findings for this compound .
- Analgesic and Anti-inflammatory Activities : Related compounds have shown significant analgesic and anti-inflammatory activities in animal models, suggesting that modifications to the core structure can yield diverse biological effects .
Properties
IUPAC Name |
1-(4-iodophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMPOYYIGCWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623726 | |
Record name | 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473927-69-4 | |
Record name | 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2-(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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